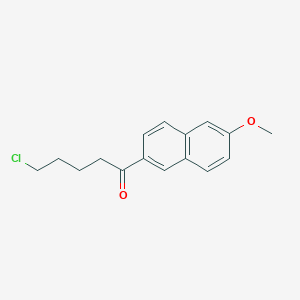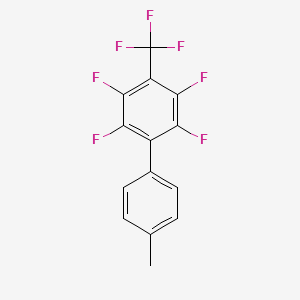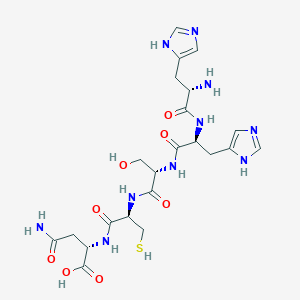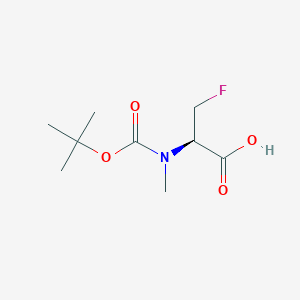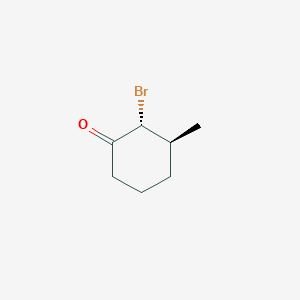
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a bromine atom and a methyl group attached to a cyclohexanone ring. The specific configuration of the compound, denoted by (2R,3S), indicates the spatial arrangement of these substituents, which is crucial for its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one typically involves the bromination of 3-methylcyclohexanone. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the nucleophilic site on the cyclohexanone ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylcyclohexanone derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: 3-Methylcyclohexanone derivatives.
Reduction: 3-Methylcyclohexanol.
Oxidation: 3-Methylcyclohexanone carboxylic acid.
Scientific Research Applications
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Bromo-3-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
2-Bromo-3-methylcyclohexanone: A compound with similar structure but without specific stereochemistry.
3-Methylcyclohexanone: A related compound lacking the bromine substituent.
Uniqueness
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and in the study of stereochemical effects in various chemical and biological processes.
Properties
CAS No. |
921770-71-0 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
(2R,3S)-2-bromo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m0/s1 |
InChI Key |
JUAKSRQOOTYMMW-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)[C@@H]1Br |
Canonical SMILES |
CC1CCCC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


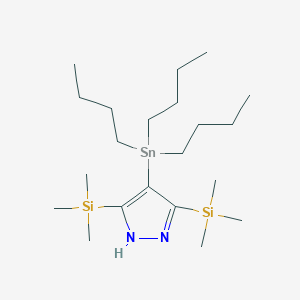
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
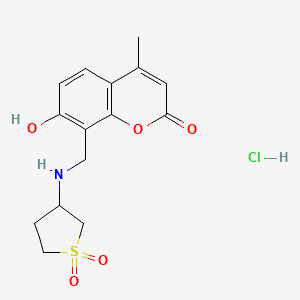
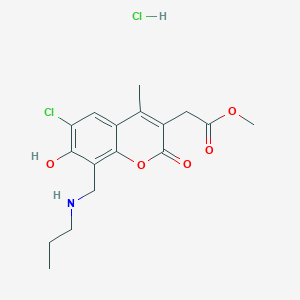
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
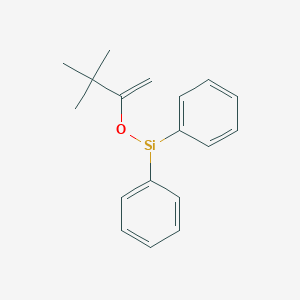
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
